molecular formula C10H10BrFO B2358662 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane CAS No. 2172035-52-6

2-(3-Bromo-4-fluorophenyl)-2-methyloxetane

Cat. No.: B2358662
CAS No.: 2172035-52-6
M. Wt: 245.091
InChI Key: BTRDHHZXGFRKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-fluorophenyl)-2-methyloxetane is a useful research compound. Its molecular formula is C10H10BrFO and its molecular weight is 245.091. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-2-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-10(4-5-13-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRDHHZXGFRKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 3-Bromo-4-Fluorophenyl Moiety in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-4-fluorophenyl moiety represents a "privileged substructure" in medicinal chemistry, specifically within the design of Type I and Type II ATP-competitive kinase inhibitors. While simple anilines are common in early drug discovery, the specific substitution pattern of a meta-bromine and para-fluorine atom confers a unique triad of advantages: halogen-bond driven affinity , metabolic blockade , and electronic modulation of the aniline nitrogen.

This guide deconstructs the physicochemical rationale for this moiety, using Vandetanib (Caprelsa) as the primary case study, and provides validated protocols for its synthesis and biological characterization.

Part 1: Structural & Electronic Rationale

To the uninitiated, replacing a hydrogen or a chlorine with a bromine may seem trivial. In the context of the ATP-binding pocket, however, it is a calculated engineering decision.

The Sigma-Hole and Halogen Bonding (The Bromine Role)

The 3-position bromine is not merely a hydrophobic space-filler; it is a specific anchor. Heavier halogens (Cl, Br, I) exhibit an anisotropic electron density distribution. While the equatorial belt of the atom is electronegative, the distal tip (along the C-X bond axis) is electron-deficient. This region is called the


-hole .
  • Mechanism: The positive

    
    -hole of the Bromine atom acts as a Lewis acid, forming a highly directional non-covalent interaction (halogen bond) with Lewis bases in the protein pocket—typically the backbone carbonyl oxygen of the hinge region or the gatekeeper residue.
    
  • Why Bromine over Chlorine? Bromine is less electronegative than chlorine, resulting in a larger, more positive

    
    -hole and a stronger interaction energy (approx. 1–3 kcal/mol gain). While Iodine is stronger still, it often suffers from metabolic instability and excessive lipophilicity. Bromine strikes the optimal balance.
    
Metabolic Shielding (The Fluorine Role)

The 4-position (para) of an aniline ring is the primary site for Phase I metabolic oxidation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).

  • Mechanism: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing the para-hydrogen with fluorine renders this position inert to oxidative hydroxylation, significantly extending the molecule's half-life (

    
    ).
    
  • Electronic Effect: Fluorine is highly electronegative.[1][2] Its inductive effect (

    
    ) lowers the 
    
    
    
    of the aniline nitrogen. In amino-quinazolines, this reduces the basicity of the N1-position, often optimizing the hydrogen bond donor capability of the NH group toward the hinge region.
Visualization: The SAR Logic

The following diagram illustrates the functional roles of the moiety within the ATP binding pocket.

SAR_Logic cluster_effect Biological Outcome Moiety 3-Bromo-4-Fluoro Aniline Moiety Bromine 3-Position Bromine (Sigma-Hole Donor) Moiety->Bromine Fluorine 4-Position Fluorine (Metabolic Shield) Moiety->Fluorine Target Kinase Hinge Region (Backbone Carbonyl) Bromine->Target Halogen Bond (Directional) Affinity Increased Affinity & Selectivity Bromine->Affinity Metabolism CYP450 Oxidation (Phase I) Fluorine->Metabolism Blocks Attack Stability Extended Half-Life (t1/2) Fluorine->Stability

Caption: Functional decomposition of the 3-bromo-4-fluoroaniline moiety showing the distinct roles of halogen bonding (Br) and metabolic blocking (F).

Part 2: Case Study — Vandetanib (ZD6474)

Vandetanib is the archetypal example of this moiety's utility. It acts as a multi-kinase inhibitor targeting VEGFR, EGFR, and RET.

Comparative Analysis: Gefitinib vs. Vandetanib

Both drugs utilize a 4-anilinoquinazoline core, but their substitution patterns differ to suit their specific targets.

FeatureGefitinib (Iressa)Vandetanib (Caprelsa)
Aniline Substitution 3-Chloro-4-Fluoro3-Bromo-4-Fluoro
Primary Targets EGFR (L858R)VEGFR-2, RET, EGFR
Halogen Bond Strength Moderate (Cl)Strong (Br)
Rationale Cl is sufficient for EGFR fit.Br provides tighter fit in the hydrophobic pocket of VEGFR/RET and stronger interaction with the gatekeeper region.

Expert Insight: In the development of Vandetanib, the switch from Chlorine (in early analogs) to Bromine was critical for achieving dual potency against VEGFR and EGFR. The larger Bromine atom fills the hydrophobic pocket adjacent to the gatekeeper residue more effectively than Chlorine, a phenomenon supported by the "sigma-hole" theory verified in later crystallographic studies [1].

Part 3: Synthetic Protocol

The installation of the 3-bromo-4-fluorophenyl moiety is typically the final convergent step in the synthesis of quinazoline-based inhibitors. The following protocol is a standard, scalable


 (Nucleophilic Aromatic Substitution) reaction.
Workflow Diagram

Synthesis_Flow Quinazoline 4-Chloro-6,7-disubstituted Quinazoline Core Reaction Reaction: Isopropanol, 80°C, 4h (Acid Catalysis) Quinazoline->Reaction Aniline 3-Bromo-4-fluoroaniline Aniline->Reaction Workup Workup: Cool, Filter Precipitate, Wash with Et2O Reaction->Workup BaseWash Free Base Generation: Partition in EtOAc/NaHCO3 Workup->BaseWash If HCl salt is not desired Product Final Inhibitor (e.g., Vandetanib Analog) Workup->Product As HCl Salt BaseWash->Product

Caption: Convergent synthesis pathway for installing the 3-bromo-4-fluorophenyl moiety onto a quinazoline core.

Step-by-Step Methodology

Objective: Synthesis of N-(3-bromo-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

  • Reagents:

    • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

    • 3-Bromo-4-fluoroaniline (1.1 equiv)

    • Solvent: Isopropanol (IPA) or Acetonitrile.

    • Catalyst: None usually required (autocatalytic via HCl generation), or 1 drop of conc. HCl.

  • Procedure:

    • Charge: Dissolve the quinazoline derivative in IPA (10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.

    • Addition: Add 3-bromo-4-fluoroaniline in one portion.

    • Reflux: Heat the mixture to reflux (approx. 82°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (high Rf) should disappear, replaced by a lower Rf spot (product HCl salt).

    • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product will precipitate as the Hydrochloride salt.

    • Filtration: Filter the solid under vacuum. Wash the cake with cold IPA (

      
      ) and Diethyl Ether (
      
      
      
      ) to remove unreacted aniline.
    • Drying: Dry under vacuum at 50°C.

  • Self-Validating Check:

    • Appearance: The product should be a white to pale yellow solid.

    • NMR: The

      
       NMR should show a characteristic downfield shift of the quinazoline H-2 proton (~8.8 ppm) due to the protonation of the N1 nitrogen in the salt form.
      

Part 4: Experimental Validation

To confirm the efficacy of the moiety, two assays are critical: Kinase Inhibition (Affinity) and Microsomal Stability (Metabolic Resistance).

FRET-Based Kinase Assay (Affinity)

Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen) to determine


.
  • Logic: We measure the ability of the compound to displace a tracer from the kinase ATP pocket.

  • Protocol:

    • Prepare Plate: 384-well low volume black plate.

    • Titration: Serial dilute the 3-bromo-4-fluoro inhibitor in DMSO (1% final concentration).

    • Enzyme Mix: Add Kinase (e.g., EGFR or VEGFR2) + Antibody (Europium-labeled).

    • Tracer: Add AlexaFluor-labeled ATP-competitive tracer.

    • Incubation: 1 hour at Room Temperature.

    • Read: Measure emission ratio (665 nm / 615 nm).

    • Control: Staurosporine (Positive Control), DMSO only (Negative Control).

Metabolic Stability Assay

Verify the "Fluorine Effect" by incubating with liver microsomes.

  • Protocol:

    • Mix: Test compound (

      
      ) + Human Liver Microsomes (0.5 mg/mL) in Phosphate Buffer (pH 7.4).
      
    • Start: Initiate reaction with NADPH-regenerating system.

    • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

      
      ). The 4-fluoro analog should show significantly lower clearance than the 4-hydro analog.
      

References

  • Wedge, S. R., et al. (2002).[3] ZD6474: An Orally Available Inhibitor of Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase with Additional Activity against Epidermal Growth Factor Receptor Tyrosine Kinase. Cancer Research. [Link]

  • Wilcken, R., et al. (2013). Halogen Bonding in High-Throughput Screening: Using the Sigma Hole to Control Protein–Ligand Interactions. Journal of Medicinal Chemistry. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Ford, J., et al. (2016). Halogen bonds involved in binding of halogenated ligands by protein kinases.[4][5][6] Acta Biochimica Polonica. [Link]

Sources

Technical Guide: Halogenated Phenyl Oxetanes in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative in modern drug discovery has elevated the importance of increasing fraction sp3 (Fsp3) character to improve clinical success rates. Halogenated phenyl oxetanes represent a high-value class of building blocks that address this need. They function as metabolically stable, solubility-enhancing bioisosteres for gem-dimethyl and carbonyl groups.[1]

This guide details the strategic application of 3-(4-halophenyl)oxetanes in parallel medicinal chemistry (PMC). It provides validated protocols for cross-coupling reactions, outlines critical stability considerations, and establishes a self-consistent workflow for generating high-quality chemical libraries.

Part 1: The Strategic Advantage (Bioisosterism & Physicochemical Properties)

The Gem-Dimethyl Switch

The oxetane ring is often described as a "metabolic shield." When replacing a gem-dimethyl group, the oxetane ring reduces lipophilicity (LogD) while maintaining steric bulk. Unlike the gem-dimethyl group, the oxetane oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility.

Comparative Metrics

The following table illustrates the physicochemical shift observed when transitioning from a standard phenyl-carbonyl or gem-dimethyl motif to a phenyl-oxetane motif.

PropertyPhenyl-Carbonyl (Ph-C=O)Phenyl-Gem-Dimethyl (Ph-C(Me)₂)Phenyl-Oxetane Impact on Drug Likeness
Hybridization sp2 (Planar)sp3 (Tetrahedral)sp3 (Puckered) Increases 3D character; improves selectivity.
LogP (Lipophilicity) ModerateHighLow Reduces non-specific binding and clearance.
Solubility ModerateLowHigh Improves bioavailability.
Metabolic Stability Low (Reductase/CYP liability)Moderate (Benzylic oxidation)High Blocks metabolic soft spots (metabolic shunt).
H-Bond Acceptor StrongNoneWeak Modulates potency without desolvation penalty.
Structural Logic Diagram

The following diagram illustrates the bioisosteric relationships and the "Metabolic Shielding" concept.

BioisostereLogic GemDimethyl Gem-Dimethyl (High LogP, Metabolic Liability) Oxetane Oxetane Scaffold (Low LogP, Metabolic Shield) GemDimethyl->Oxetane Bioisosteric Replacement Carbonyl Carbonyl Group (Planar, Reactive) Carbonyl->Oxetane Structural Mimicry Properties Optimized Properties: + Solubility + Fsp3 Character - Clearance Oxetane->Properties Confers

Figure 1: Strategic rationale for oxetane integration. The scaffold acts as a bridge between steric bulk and polarity.

Part 2: Chemical Compatibility & Handling

The Acid Sensitivity Myth vs. Reality

A common misconception is that oxetanes are universally unstable.[2] In reality, 3,3-disubstituted oxetanes (like 3-phenyl-3-fluorooxetane or 3-aryloxetanes) are robust under basic and neutral conditions.

The Critical Control Point:

  • Allowed: Silica gel chromatography (standard grade), aqueous extraction (pH > 4), heating to 100°C in basic media (Suzuki conditions).

  • Forbidden: Strong aqueous acids (1M HCl, H₂SO₄) during workup. This leads to rapid ring opening to form the corresponding 1,3-diol.

Storage and Stability

Halogenated phenyl oxetanes (Cl, Br, I) are stable solids at room temperature. However, for library production, stock solutions in DMSO or DMA should be prepared fresh or stored at -20°C to prevent slow hydrolysis if trace water is present.

Part 3: Library Synthesis Protocols

The following protocols are designed for Parallel Medicinal Chemistry (PMC) workflows (24-well to 96-well plate formats).

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Biaryl formation using 3-(4-bromophenyl)oxetane.

Rationale: This protocol uses a mild base (Potassium Phosphate) rather than strong hydroxides to ensure ring integrity. Pd(dppf)Cl2 is selected for its robustness and resistance to oxidation in high-throughput settings.

Reagents:

  • Building Block: 3-(4-bromophenyl)oxetane (1.0 equiv)

  • Partner: Aryl Boronic Acid/Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Dispense: Into a reaction vial/plate, dispense the aryl boronic acid (0.12 mmol) and the halogenated oxetane (0.10 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3-4 mg).

  • Solvent/Base: Add 1,4-Dioxane (1.0 mL) followed by K₃PO₄ (150 µL, 2M aq).

  • Inertion: Purge the headspace with Nitrogen or Argon for 30 seconds. Cap tightly.

  • Reaction: Heat at 90°C for 16 hours with agitation (orbital shaker).

  • Workup (CRITICAL):

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (3 mL).

    • Add Water or Saturated NaHCO₃ (2 mL). Do NOT use NH₄Cl or HCl.

    • Phase separate. Dry organic layer over MgSO₄ or pass through a hydrophobic frit.

  • Purification: Concentrate and purify via Prep-HPLC (Neutral or Basic modifier; e.g., Ammonium Bicarbonate).

Protocol B: Buchwald-Hartwig Amination

Target: Amination of 3-(4-bromophenyl)oxetane to generate aniline derivatives.

Rationale: BrettPhos or RuPhos precatalysts are essential here to facilitate coupling at moderate temperatures, preserving the strained ring.

Reagents:

  • Building Block: 3-(4-bromophenyl)oxetane (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strict inert atmosphere, combine the oxetane (0.10 mmol), amine (0.12 mmol), and NaOtBu (15 mg).

  • Catalyst: Add BrettPhos Pd G3 (2 mg).

  • Solvation: Add anhydrous t-Amyl Alcohol (1.0 mL).

  • Reaction: Seal and heat at 80°C for 12 hours.

  • Workup: Dilute with DCM, filter through a pad of Celite to remove palladium black and salts.

  • Purification: Reverse-phase chromatography. Note: Avoid acidic mobile phases if the product is highly basic, as the local pH in the fraction collector can drop.

Part 4: Library Workflow Visualization

This diagram outlines the decision logic and process flow for handling these building blocks in a library setting.

LibraryWorkflow Start Halogenated Phenyl Oxetane Block ReactionCheck Reaction Type? Start->ReactionCheck Suzuki Suzuki Coupling (Base: K3PO4) ReactionCheck->Suzuki C-C Bond Buchwald Buchwald Amination (Base: NaOtBu) ReactionCheck->Buchwald C-N Bond WorkupCheck Workup pH Control (CRITICAL) Suzuki->WorkupCheck Buchwald->WorkupCheck SafePath Neutral/Basic Workup (Water/NaHCO3) WorkupCheck->SafePath pH > 7 FailPath Acidic Workup (HCl/NH4Cl) WorkupCheck->FailPath pH < 4 Product Intact Oxetane Product (Library Ready) SafePath->Product RingOpen Ring-Opened Diol (Discard) FailPath->RingOpen

Figure 2: Operational workflow for oxetane library synthesis, highlighting the critical pH control point.

Part 5: References

  • Wuitschik, G., et al. (2006).[5] "Oxetanes as Promising Modules in Drug Discovery."[1][5][6][7] Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010).[8][9] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link]

  • Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

  • Barnes-Seeman, D., et al. (2013). "Metabolic Stability and Pharmacological Properties of Oxetanes." ACS Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Aryl-2-methyloxetanes via a Modified Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetanes are increasingly sought-after structural motifs in medicinal chemistry, valued for their ability to enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3][4] This guide provides an in-depth protocol for the synthesis of 2-aryl-2-methyloxetanes from readily available aryl methyl ketones, employing a modified Corey-Chaykovsky reaction. By utilizing an excess of a sulfonium ylide, this method facilitates a tandem epoxidation and ring-expansion sequence, offering a direct and efficient route to these valuable four-membered heterocyclic compounds.

Introduction: The Strategic Value of 2-Aryl-2-methyloxetanes in Drug Discovery

The 2-aryl-2-methyloxetane scaffold is a privileged substructure in modern drug discovery. Its rigid, three-dimensional nature allows for precise vectoral exits for further functionalization, while the embedded oxygen atom can act as a hydrogen bond acceptor, improving interactions with biological targets.[1][4] The incorporation of this motif can lead to significant improvements in a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[2][4] The Corey-Chaykovsky reaction, a classic method for the synthesis of epoxides from carbonyls, can be adapted to furnish these valuable oxetanes.[5][6][7]

The Corey-Chaykovsky Reaction: From Epoxidation to Oxetane Synthesis

The traditional Corey-Chaykovsky reaction involves the addition of a sulfur ylide to a ketone or aldehyde to form an epoxide.[5][8][9][10] The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then undergoes intramolecular cyclization to yield the epoxide and a dialkyl sulfide byproduct.[5][8]

However, by employing a stoichiometric excess of the sulfur ylide, the initially formed 2-aryl-2-methyloxirane can undergo a subsequent in-situ ring-expansion. This "double Corey-Chaykovsky reaction" provides a direct pathway from aryl methyl ketones to the desired 2-aryl-2-methyloxetanes.[6][7]

Reaction Mechanism: A Tandem Process

The synthesis of 2-aryl-2-methyloxetanes via this modified approach is a two-step, one-pot process:

  • Epoxidation: The first equivalent of the sulfonium ylide reacts with the aryl methyl ketone to form the corresponding 2-aryl-2-methyloxirane (an epoxide).[5][8]

  • Ring-Expansion: A second equivalent of the ylide then attacks the electrophilic carbon of the epoxide ring, leading to a ring-opening and subsequent intramolecular cyclization to form the more thermodynamically stable four-membered oxetane ring.[11][12]

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-Expansion A Aryl Methyl Ketone C Betaine Intermediate A->C Nucleophilic Attack B Sulfonium Ylide (1 equiv.) B->C D 2-Aryl-2-methyloxirane (Epoxide) C->D Intramolecular Cyclization E 2-Aryl-2-methyloxirane G Ring-Opened Intermediate E->G Nucleophilic Attack F Sulfonium Ylide (excess) F->G H 2-Aryl-2-methyloxetane G->H Intramolecular Cyclization G A Ylide Preparation (in-situ) B Reaction with Aryl Methyl Ketone A->B Add Ketone C Reaction Quench B->C Add aq. NH4Cl D Aqueous Work-up & Extraction C->D E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Pure 2-Aryl-2-methyloxetane F->G

Sources

Application Notes and Protocols for the Paternò-Büchi Photocycloaddition of 3-Bromo-4-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for performing the Paternò-Büchi photocycloaddition reaction using 3-bromo-4-fluoroacetophenone and an alkene. The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of four-membered oxetane rings, which are valuable structural motifs in medicinal chemistry and drug development. This guide details the reaction mechanism, provides a step-by-step experimental protocol for the reaction with furan as a representative alkene, and outlines methods for product characterization and safety precautions. The protocol is designed for researchers, scientists, and professionals in drug development seeking to utilize this versatile photochemical transformation.

Introduction: The Significance of the Paternò-Büchi Reaction

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands as a cornerstone of synthetic organic photochemistry.[1][2] First reported by Emanuele Paternò and later established by George Büchi, this reaction provides a direct and efficient route to oxetanes, four-membered heterocyclic ethers.[1] The oxetane moiety is of significant interest in medicinal chemistry as it can serve as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and other desirable pharmacokinetic properties.

The use of substituted acetophenones, such as 3-bromo-4-fluoroacetophenone, in the Paternò-Büchi reaction allows for the introduction of specific functionalities into the resulting oxetane products. The bromo and fluoro substituents on the aromatic ring can serve as handles for further chemical modifications, enabling the synthesis of a diverse library of complex molecules for drug discovery and development. This application note will focus on the practical execution of the Paternò-Büchi reaction with this specific halogenated acetophenone.

Mechanistic Insights: Understanding the Reaction Pathway

The Paternò-Büchi reaction is initiated by the photoexcitation of the carbonyl compound, in this case, 3-bromo-4-fluoroacetophenone.[3] Upon absorption of UV light, the carbonyl group is promoted from its ground state (S₀) to an excited singlet state (S₁). This is typically followed by a rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T₁).

The excited triplet state of the acetophenone then interacts with the ground-state alkene (furan) to form a triplet 1,4-biradical intermediate. The regioselectivity of this addition is governed by the formation of the more stable biradical.[4] In the reaction of aromatic ketones with furan, the attack of the excited carbonyl oxygen typically occurs at the C2 position of the furan ring, leading to a more stabilized biradical intermediate.

This triplet biradical must undergo another spin inversion (intersystem crossing) to the singlet state before it can cyclize to form the final oxetane product. The stereochemistry of the resulting oxetane is often influenced by the conformation of the biradical intermediate during this final ring-closing step.[5]

Experimental Protocol: Synthesis of the Oxetane from 3-Bromo-4-fluoroacetophenone and Furan

This protocol details the photocycloaddition of 3-bromo-4-fluoroacetophenone with furan. Furan is chosen as a representative electron-rich alkene that is known to participate effectively in Paternò-Büchi reactions.

Materials and Equipment:

Reagent/EquipmentSpecifications
3-Bromo-4-fluoroacetophenone98+% purity
Furan99%, freshly distilled
BenzeneAnhydrous, spectroscopic grade
PhotoreactorEquipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 300 nm)
Reaction VesselQuartz or Pyrex, with a gas inlet/outlet and a magnetic stirrer
Nitrogen or Argon gasHigh purity
Rotary Evaporator
Silica GelFor column chromatography (230-400 mesh)
Solvents for ChromatographyHexane, Ethyl Acetate
NMR SpectrometerFor ¹H and ¹³C NMR analysis
Mass SpectrometerFor mass analysis

Experimental Workflow Diagram:

Sources

Application Note: High-Precision Synthesis of 2,2-Disubstituted Oxetanes via Sulfoxonium Ylide Ring Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Methyl" Evolution

In modern medicinal chemistry, the gem-dimethyl group is a ubiquitous structural motif used to block metabolic hot spots and increase lipophilicity. However, the resulting increase in LogP often leads to poor solubility and rapid clearance.

The oxetane ring has emerged as a superior bioisostere for the gem-dimethyl group.[1][2] It offers a similar steric volume but introduces a dipole that lowers lipophilicity (LogD), improves aqueous solubility (often by >100-fold), and reduces metabolic liability.

While 3,3-disubstituted oxetanes are easily accessed from commercially available oxetan-3-one, 2,2-disubstituted oxetanes represent a greater synthetic challenge. This guide details the ring expansion of epoxides using dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) to access this high-value scaffold.

Mechanistic Principles & Regioselectivity

The conversion of an epoxide to an oxetane via sulfoxonium ylide is a formal methylene insertion . Understanding the regiochemistry is critical for successful synthesis.

The Mechanism[3][4][5][6]
  • Ylide Formation: Deprotonation of trimethylsulfoxonium iodide (TMSOI) generates the zwitterionic ylide.

  • Nucleophilic Attack: The ylide carbon attacks the least hindered carbon of the epoxide (regioselective

    
    -like attack). In 1,1-disubstituted epoxides, this is the terminal methylene (
    
    
    
    ).
  • Alkoxide Intermediate: This forms a homoallylic alkoxide betaine.

  • Ring Closure: The alkoxide displaces the sulfoxide leaving group (DMSO) in an intramolecular 4-exo-tet cyclization.

Visualization: Reaction Pathway

The following diagram illustrates the critical regiochemical pathway that preserves the 2,2-substitution pattern.

OxetaneMechanism Reagents Reagents: TMSOI + Base Ylide Dimethylsulfoxonium Methylide (:CH2-S(O)Me2) Reagents->Ylide Deprotonation Transition Nu Attack at Less Hindered Carbon Ylide->Transition Epoxide 1,1-Disubstituted Epoxide Epoxide->Transition Intermediate Betaine Alkoxide Intermediate Transition->Intermediate Regioselective Insertion Closure 4-exo-tet Cyclization (-DMSO) Intermediate->Closure Heat Required Product 2,2-Disubstituted Oxetane Closure->Product

Figure 1: Mechanistic pathway for the ring expansion of 1,1-disubstituted epoxides. Note the attack at the terminal carbon.

Strategic Considerations & Safety

The "DMSO/NaH" Hazard

Historically, this reaction (the Okuma method) utilizes Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO). CRITICAL SAFETY WARNING: Heating NaH in DMSO is potentially explosive due to the decomposition of the dimsyl anion, which can trigger a runaway exotherm.

  • Recommendation: Use Potassium tert-butoxide (KOtBu) in a THF/DMSO mixture or strictly control NaH temperatures below 50°C.

Reaction Kinetics

Unlike the conversion of ketones to epoxides (which occurs at RT), the ring expansion of epoxides to oxetanes has a higher activation energy barrier (approx. 13-17 kcal/mol).[3]

  • Implication: The reaction generally requires heating (50–60 °C) to drive the ring closure step.

Data Summary: Condition Optimization
ParameterTraditional (Okuma)Modern / Safer (Recommended)Notes
Reagent TMSOITMSOITrimethylsulfoxonium Iodide
Base NaH (60% in oil)KOtBuKOtBu avoids H2 generation and dimsyl instability.
Solvent DMSO (Neat)tBuOH / DMSO or THF / DMSODMSO is essential for ylide stability but can be diluted.
Temp 50–60 °C50–60 °CHeat required for ring closure.
Time 2–5 Hours4–16 HoursMonitor by TLC/LCMS.
Yield 80–95%70–90%Yields are comparable; safety is the differentiator.

Experimental Protocols

Protocol A: The Modern "Safety-First" Method (KOtBu)

Recommended for scale-up and general screening.

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 – 1.5 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 – 1.5 equiv)

  • tert-Butanol (

    
    -BuOH) or THF
    
  • DMSO (absolute)

  • Starting Material: 1,1-Disubstituted Epoxide (1.0 equiv)

Step-by-Step Workflow:

  • Ylide Generation: In a flame-dried flask under

    
    , charge TMSOI (1.5 equiv) and KOtBu (1.5 equiv).
    
  • Solvent Addition: Add

    
    -BuOH (or THF) followed by DMSO (ratio 1:1 or 10:1 depending on solubility). Stir at room temperature for 30 minutes. The suspension will become a milky white/yellow mixture indicating ylide formation.
    
  • Substrate Addition: Add the epoxide (1.0 equiv) dissolved in a minimal amount of THF/DMSO.

  • Reaction: Heat the mixture to 50 °C .

    • Checkpoint: Monitor via LCMS. The intermediate alkoxide may be visible; heating drives it to the oxetane.

  • Quench: Cool to RT. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with

    
     or EtOAc (x3). Wash combined organics with water (to remove DMSO) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (typically 5-20% EtOAc/Hexanes).
    
Protocol B: The "One-Pot" Direct Conversion (Ketone Oxetane)

Ideal for converting ketones directly to 2,2-disubstituted oxetanes without isolating the epoxide.

Concept: Use excess ylide (3.0+ equiv). The first equivalent forms the epoxide; the subsequent equivalents effect the ring expansion.

Step-by-Step Workflow:

  • Preparation: Charge NaH (4.0 equiv, 60% dispersion - wash with pentane if strict stoichiometry needed) into a dried flask under Argon.

  • Solvent: Add dry THF (primary solvent) and cool to 0 °C.

  • Ylide Precursor: Add TMSOI (4.0 equiv) in portions.

  • Activation: Add DMSO dropwise (approx 20% v/v relative to THF). Caution: Hydrogen evolution. Stir at RT for 1 hour until evolution ceases.

  • Substrate: Add the Ketone (1.0 equiv) solution in THF dropwise.

  • Epoxidation Phase: Stir at RT for 2–4 hours. (Check for disappearance of ketone).

  • Expansion Phase: Heat to 55 °C for 4–12 hours to drive the epoxide

    
     oxetane conversion.
    
  • Workup: Pour into ice water. Extract with

    
    .
    

Troubleshooting & Quality Control

Decision Tree for Optimization

Use the following logic flow to troubleshoot low yields or stalled reactions.

Optimization Start Reaction Analysis (LCMS/NMR) Result What is the major impurity? Start->Result SM_Remains Starting Epoxide Remains Result->SM_Remains No Reaction Alkoxide Open Chain Alcohol (Hydrolysis) Result->Alkoxide Ring Open Polymer Polymerization Result->Polymer Messy Baseline Action1 Increase Temp to 60-65°C Check Ylide Quality SM_Remains->Action1 Action2 Ensure Anhydrous Conditions Avoid acidic quench Alkoxide->Action2 Action3 Dilute Reaction Reduce Temp slightly Polymer->Action3

Figure 2: Troubleshooting logic for oxetane synthesis.

QC Markers (NMR)
  • 1H NMR: Look for the distinct oxetane methylene protons. In 2,2-disubstituted oxetanes, the C3 and C4 protons often appear as complex multiplets between 4.2 – 4.8 ppm (adjacent to oxygen) and 2.0 – 3.0 ppm (distal).

  • 13C NMR: The oxetane carbons are characteristic.

    • C2 (Quaternary): ~80–90 ppm.

    • C4 (

      
      ): ~60–70 ppm.
      
    • C3 (

      
      ): ~20–35 ppm.
      

References

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][4] Chemical Reviews, 116(19), 12150–12233. Link

  • Okuma, K., et al. (1983).[5] "Synthesis of oxetanes from epoxides or carbonyl compounds using sulfoxonium ylides." Journal of Organic Chemistry, 48, 5133-5134. Link

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[6][7] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Yang, D., et al. (2019). "Potential Explosion Hazards of DMSO with Bases: NaH." Organic Process Research & Development, 23(10), 2210–2217.[8] Link

  • Sone, T., et al. (2009).[9] "Catalytic Asymmetric Synthesis of 2,2-Disubstituted Oxetanes from Ketones." Angewandte Chemie, 48, 1677–1680.[9] Link

Sources

Suzuki-Miyaura coupling conditions for bromo-substituted aryloxetanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling for Bromo-Substituted Aryloxetanes

Executive Summary & Strategic Analysis

The incorporation of oxetane rings into drug scaffolds has become a cornerstone strategy in modern medicinal chemistry.[1][2] Acting as a "magic methyl" or carbonyl bioisostere, the oxetane ring reduces lipophilicity (


), improves metabolic stability, and enhances aqueous solubility without introducing a hydrogen bond donor.

However, the synthesis of bromo-substituted aryloxetanes (aryl bromides bearing an oxetane moiety) presents a specific paradox:

  • Ring Strain: The oxetane ring possesses ~107 kJ/mol of ring strain, making it susceptible to ring-opening polymerization or hydrolysis.[1]

  • Reaction Conditions: Suzuki-Miyaura couplings typically require heat and base, conditions that are generally tolerated by oxetanes.

  • The Hidden Trap: The true failure mode is rarely the coupling reaction itself, but rather the presence of Lewis acids (generated in situ or present in starting materials) or acidic purification media (silica gel), which rapidly destroy the oxetane core.

This guide provides a robust, self-validating protocol for coupling boronic acids with bromo-substituted aryloxetanes, emphasizing the preservation of the four-membered ring throughout the workflow.

Critical Reaction Variables

To ensure reproducibility, the following causality-driven parameters must be controlled:

A. Catalyst Selection: The "Quick & Clean" Rule

Extended reaction times increase the probability of side reactions (e.g., protodeboronation of the partner or slow oxetane degradation). We prioritize highly active catalysts to drive the reaction to completion under 4 hours.

  • Standard Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

    • Why: The large bite angle of dppf confers stability and accelerates reductive elimination, crucial for aryl bromides. It is robust against air and moisture.

  • For Sterically Hindered Substrates: XPhos Pd G2 or Sphos Pd G2 .

    • Why: Biaryl phosphine ligands form a monoligated Pd(0) species that is highly active for oxidative addition into hindered C-Br bonds.

B. Base & Solvent: The "Buffered" Approach

While oxetanes are stable to hydroxide/carbonate bases, they are sensitive to the absence of base if the reaction generates halide salts that can act as weak Lewis acids in non-coordinating solvents.

  • Base: K₂CO₃ (2.0–3.0 equiv) or Cs₂CO₃ (for difficult cases).

  • Solvent: Dioxane/Water (4:1) or THF/Water (4:1) .

    • Why: Water is non-negotiable. It dissolves the inorganic base, ensuring a homogeneous "hot spot" for transmetallation. It also solvates halide byproducts, preventing them from coordinating to the oxetane oxygen.

C. Temperature
  • Range: 60°C – 90°C.

  • Note: 3,3-disubstituted oxetanes are thermally stable up to >100°C in basic media. Mono-substituted oxetanes should be kept <80°C.

Standardized Experimental Protocol

Objective: Coupling of 3-(4-bromophenyl)oxetane (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Step-by-Step Methodology
  • Vessel Preparation:

    • Use a microwave vial or a pressure tube with a high-integrity Teflon seal.

    • Expert Tip: Do not use standard reflux condensers open to air; oxygen poisoning slows the catalyst, requiring longer heating which endangers the oxetane.

  • Reagent Loading (Glovebox or Benchtop with Purge):

    • Load Aryl Bromide (1.0 equiv, e.g., 1.0 mmol).

    • Load Boronic Acid (1.2 – 1.5 equiv).

    • Load K₂CO₃ (3.0 equiv, finely ground).

    • Load Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%).

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL) [Concentration ~0.2 M].

    • Crucial: Sparge with Argon or Nitrogen for 5–10 minutes before heating. Oxygen is the enemy of the catalytic cycle.

  • Reaction:

    • Seal the vessel.[3]

    • Heat to 80°C for 2–4 hours.

    • Monitoring: Check via LC-MS or TLC.

    • TLC Warning: Do NOT use acidic stains (e.g., Hanessian’s, Vanillin/H₂SO₄) to visualize the spot, as they will degrade the oxetane on the plate, leading to false "decomposition" observations. Use UV or KMnO₄ (basic).

  • Work-up (The Danger Zone):

    • Cool to room temperature.[4]

    • Dilute with EtOAc. Wash with Water followed by Brine .[5]

    • Expert Tip: Do not wash with NH₄Cl (slightly acidic) or dilute HCl. If a wash is needed to break an emulsion, use saturated NaHCO₃.

    • Dry organic layer over Na₂SO₄ (neutral) or K₂CO₃. Avoid MgSO₄ (can be slightly Lewis acidic).

Purification Strategy: The "Buffered Silica" Technique

This is the most common point of failure. Standard silica gel (pH ~5.5–6.0) can open the oxetane ring during chromatography.

Protocol:

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (Et₃N) .

  • Elution: Run the column using Hexanes/EtOAc (or DCM/MeOH) with 1% Et₃N maintained in the eluent.

  • Alternative: Use Neutral Alumina or Basic Alumina stationary phases if the substrate is extremely acid-sensitive.

Data & Decision Support

Catalyst Screening Data (Model Substrate)

Substrate: 3-(4-bromophenyl)-3-methyloxetane + Ph-B(OH)₂

CatalystBaseSolventTempYield (Isolated)Notes
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O80°C92% Recommended. Cleanest profile.
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90°C78%Slower conversion; some homocoupling.
XPhos Pd G2K₃PO₄THF/H₂O60°C88%Excellent for sterically hindered partners.
Pd(OAc)₂/SPhosCs₂CO₃Dioxane100°C65%Lower yield due to higher temp/protodeboronation.
Visual Workflow: Reaction & Purification Logic

SuzukiOxetaneWorkflow Start Start: Bromo-Aryloxetane Setup Setup: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Start->Setup Monitor Monitor: LCMS/TLC (NO Acidic Stains) Setup->Monitor Decision Complete? Monitor->Decision Decision->Setup No (Add Catalyst/Time) Workup Workup: Dilute EtOAc Wash: Water/Brine (No Acid) Decision->Workup Yes Purification CRITICAL: Purification Silica + 1% Et3N OR Neutral Alumina Workup->Purification Final Isolated Product (Intact Oxetane) Purification->Final

Caption: Operational workflow emphasizing the critical buffered purification step to prevent oxetane ring opening.

Mechanistic Pathway & Stability

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep K2CO3 SideRxn RISK: Lewis Acid Ring Opening OxAdd->SideRxn If Pd(II) acts as Lewis Acid (Rare with Base present) TransMet Transmetallation (+ Ar'-B(OH)2) BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle highlighting the stability of the oxetane ring under basic Pd(0)/Pd(II) conditions versus Lewis acid risks.

Troubleshooting Guide

  • Problem: Low Conversion.

    • Cause: Catalyst deactivation (O₂) or poor solubility.

    • Fix: Switch to XPhos Pd G2 ; ensure thorough degassing; increase solvent volume to dissolve the aryl bromide completely.

  • Problem: Product Decomposition on Column.

    • Cause: Acidic silica hydrolysis.

    • Fix:MANDATORY: Add 1% Et₃N to the eluent. If decomposition persists, switch to neutral alumina.

  • Problem: Protodeboronation (Ar-H byproduct).

    • Cause: Reaction temperature too high or boronic acid unstable.

    • Fix: Lower temp to 60°C; use Boronic Pinacol Esters (BPin) instead of acids; use anhydrous THF with CsF (anhydrous conditions).

References

  • Wuitschik, G., et al. (2006).[2][6] "Oxetanes as Promising Modules in Drug Discovery."[1][2][6][7][8] Angewandte Chemie International Edition, 45(46), 7736–7739.[2][6]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[9] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[9][10]

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Application Note: Late-Stage Functionalization with 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane (CAS: 2172035-52-6) as a high-value building block in medicinal chemistry. Unlike simple aryl halides, this reagent is designed to install a metabolically robust, solubility-enhancing oxetane module onto complex drug scaffolds.

The protocol focuses on Late-Stage Functionalization (LSF) , utilizing the aryl bromide handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura and Buchwald-Hartwig) while preserving the integrity of the acid-sensitive oxetane ring.

Strategic Rationale: The Oxetane Advantage

In modern drug design, the "Gem-Dimethyl Switch" is a validated strategy to improve physicochemical properties. Replacing a lipophilic gem-dimethyl group with a polar oxetane ring often results in:

  • Reduced Lipophilicity (LogD): The oxygen atom lowers LogP/LogD, reducing non-specific binding.

  • Enhanced Solubility: Increased polarity and hydrogen bond acceptance improve aqueous solubility.[1]

  • Metabolic Blocking: The 4-fluoro substituent blocks metabolic oxidation at the phenyl ring, while the quaternary oxetane center prevents benzylic oxidation.

Diagram 1: The Gem-Dimethyl vs. Oxetane Switch

The following diagram illustrates the structural logic behind using this building block.

Oxetane_Logic cluster_0 Medicinal Chemistry Strategy GemDimethyl Gem-Dimethyl Motif (High LogD, Low Solubility) Oxetane Oxetane Isostere (Lower LogD, High Solubility) GemDimethyl->Oxetane Bioisosteric Replacement Outcome Improved DMPK Profile (Metabolic Stability) Oxetane->Outcome Result Reagent 2-(3-Br-4-F-phenyl)-2-methyloxetane (The Reagent) Reagent->Oxetane Installs

Caption: Structural logic of replacing gem-dimethyl groups with oxetanes to modulate physicochemical properties.

Technical Profile & Stability

  • Compound: this compound[2][3]

  • Molecular Weight: 245.09 g/mol

  • Key Functionality:

    • Aryl Bromide: Reactive handle for Pd-catalyzed coupling.[4][5]

    • Oxetane Ring: 3,3-disubstituted pattern confers reasonable stability compared to mono-substituted oxetanes, but remains sensitive to strong Lewis acids.

    • Fluorine: Ortho to the oxetane; modulates pKa and prevents metabolic attack.

Stability Warning: While stable under basic cross-coupling conditions, the oxetane ring can undergo ring-opening polymerization or hydrolysis in the presence of strong Brønsted acids (pH < 3) or Lewis acids (e.g., BF3, AlCl3). Avoid acidic workups.

Protocol A: Suzuki-Miyaura Cross-Coupling

This workflow is designed for coupling the reagent to heteroaryl boronic acids/esters (e.g., pyridines, pyrazoles) to construct biaryl cores.

Reaction Scheme

Reagent-Br + Ar-B(OR)2 --[Pd catalyst, Base]--> Reagent-Ar

Materials
ComponentReagentEquiv.[4][6][7][8][9][10][11][12]Role
Electrophile 2-(3-Br-4-F-phenyl)-2-methyloxetane1.0Scaffold
Nucleophile Heteroaryl Boronic Pinacol Ester1.2 - 1.5Coupling Partner
Catalyst Pd(dppf)Cl2·DCM or XPhos Pd G3 0.05Catalyst
Base K3PO4 (2.0M aq) or Cs2CO33.0Activator
Solvent 1,4-Dioxane / Water (4:1)-Solvent System
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the oxetane reagent (1.0 equiv) and the boronic ester (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (5 mol%). Note: XPhos Pd G3 is preferred for sterically hindered partners.

  • Solvent & Base: Add 1,4-Dioxane (0.1 M concentration relative to bromide) and aqueous K3PO4 (3.0 equiv).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes to remove oxygen. Cap the vial tightly.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Critical Check: Monitor by TLC or LCMS. Look for the disappearance of the Bromide isotope pattern (1:1 ratio of M/M+2).

  • Workup (Oxetane Safe):

    • Cool to room temperature.[10]

    • Dilute with EtOAc and wash with saturated NaHCO3 (Do NOT use NH4Cl or HCl, as acidity may open the ring).

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography on silica gel. (Typical eluent: Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination

This workflow couples the reagent with primary or secondary amines , creating an aniline derivative. This is common for installing the motif onto kinase inhibitor scaffolds.

Reaction Scheme

Reagent-Br + R-NH-R' --[Pd catalyst, Base]--> Reagent-N(R)R'

Materials
ComponentReagentEquiv.[4][6][7][8][9][10][11][12]Role
Electrophile 2-(3-Br-4-F-phenyl)-2-methyloxetane1.0Scaffold
Nucleophile Amine (Primary or Secondary)1.2Coupling Partner
Catalyst BrettPhos Pd G3 or RuPhos Pd G3 0.02 - 0.05Catalyst
Base NaOtBu or Cs2CO32.0Base
Solvent Toluene or t-Amyl Alcohol-Anhydrous Solvent
Step-by-Step Methodology
  • Drying: Ensure all glassware is oven-dried. Moisture inhibits this reaction.

  • Charging: In a glovebox or under active Nitrogen flow, combine the oxetane reagent (1.0 equiv), amine (1.2 equiv), and Base (NaOtBu, 2.0 equiv).

  • Catalyst: Add BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) at 2–5 mol%.

  • Solvent: Add anhydrous Toluene (0.1 M). Seal the vessel.

  • Reaction: Heat to 90°C for 2–6 hours.

    • Note: If the amine is volatile, use a sealed pressure tube.

  • Workup:

    • Cool to room temperature.[10] Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

    • Rinse the pad with EtOAc.

    • Concentrate the filtrate.[7]

  • Purification: Flash chromatography. Note: If the product is basic, use 1% Triethylamine in the eluent to prevent streaking, but avoid acidic modifiers like acetic acid.

Experimental Decision Tree

Use this workflow to select the correct protocol and troubleshoot issues.

Workflow_Decision Start Start: 2-(3-Br-4-F-phenyl)-2-methyloxetane Target What is the Target Core? Start->Target Choice1 Heterocycle / Aryl (C-C Bond) Target->Choice1 Choice2 Amine / Amide (C-N Bond) Target->Choice2 Suzuki Protocol A: Suzuki (Pd(dppf)Cl2 / K3PO4) Choice1->Suzuki Buchwald Protocol B: Buchwald (BrettPhos / NaOtBu) Choice2->Buchwald Check Check LCMS for Br loss Suzuki->Check Buchwald->Check OxetaneCheck Oxetane Intact? Check->OxetaneCheck Success Purify (No Acid!) OxetaneCheck->Success Yes Fail Reduce Temp or Change Ligand OxetaneCheck->Fail No (Ring Open)

Caption: Decision matrix for selecting coupling conditions and troubleshooting oxetane stability.

Troubleshooting & Critical Parameters

Oxetane Ring Opening
  • Symptom: LCMS shows a mass of M+18 (water addition) or polymerization.

  • Cause: The reaction medium or workup was too acidic.

  • Solution: Ensure the base (K3PO4/Cs2CO3) is of high quality. Switch from aqueous workup to a simple filtration through Celite if hydrolysis persists. Never use HCl to adjust pH.

Protodebromination
  • Symptom: Loss of Bromine without coupling (formation of the H-analog).

  • Cause: Reaction temperature too high or catalyst loading too low.

  • Solution: Lower temperature to 60°C and increase catalyst loading to 10 mol%. Ensure strictly anhydrous conditions for Buchwald couplings.

Steric Hindrance
  • Symptom: Starting material remains unreacted.

  • Cause: The 2-methyl group on the oxetane and the ortho-fluorine create a sterically crowded environment around the bromine.

  • Solution: Switch to highly active, bulky phosphine ligands like XPhos or Sphos which are designed to facilitate oxidative addition in hindered systems.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition. Describes the foundational logic of oxetanes as gem-dimethyl surrogates.

  • Bull, J. A., et al. (2016). "Exploiting the oxetane ring in medicinal chemistry synthesis and application." Chemical Reviews. Comprehensive review on the stability and synthesis of oxetane-containing building blocks.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. The authoritative guide on Suzuki coupling mechanisms.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Guide for selecting ligands (BrettPhos/RuPhos) for hindered amines.

Sources

Troubleshooting & Optimization

Preventing acid-catalyzed ring opening of 2-aryloxetanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Aryloxetane Stability & Handling Ticket ID: OX-2A-STAB Status: Open Priority: High (Compound Degradation Risk) Assigned Specialist: Senior Application Scientist

Welcome to the Oxetane Stability Support Hub

You are likely here because your 2-aryloxetane starting material has vanished during purification, or your NMR spectrum shows a complex mixture of ring-opened alcohols instead of your desired product.

The Root Cause: Unlike their robust 3,3-disubstituted cousins (often used as gem-dimethyl surrogates), 2-aryloxetanes are chemically fragile . The aryl group at the 2-position provides resonance stabilization for the carbocation intermediate formed upon ring opening. Even mild acidity (silica gel, CDCl₃, trace HCl) protonates the ether oxygen, leading to rapid C–O bond cleavage driven by the formation of a stable benzylic cation.

This guide provides the protocols required to override this intrinsic instability.

Module 1: Purification Protocols (The "Red Zone")

Issue: Product streaks on TLC, disappears on the column, or elutes as a ring-opened 1,3-diol. Diagnosis: Acidic silanol groups (Si-OH) on standard silica gel are catalyzing the ring opening.

Protocol A: The TEA-Buffered Silica Method (Standard)

Use this for standard 2-aryloxetanes.

  • Mobile Phase Preparation: Prepare your eluent system (e.g., Hexane/EtOAc).[1]

  • The Buffer: Add 1.0% Triethylamine (TEA) to the entire volume of mobile phase.

  • Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of the TEA-containing solvent before loading your sample.

    • Why? This neutralizes the acidic silanol sites, turning the column slightly basic.

  • Loading: Load your sample. If dry loading, use Celite or basic alumina, never silica gel.

  • Elution: Run the column with the TEA-containing solvent.

  • Post-Run: Rotovap fractions immediately. Note that TEA has a high boiling point; you may need to azeotrope with heptane or dry under high vacuum to remove trace amine.

Protocol B: The Alumina Switch (Advanced)

Use this if Protocol A fails or for highly electron-rich aryl rings (e.g., 2-(4-methoxyphenyl)oxetane).

  • Stationary Phase: Switch from Silica Gel 60 to Neutral or Basic Alumina (Brockmann Grade III) .

  • Mobile Phase: Use standard solvents (Hexane/EtOAc/DCM). TEA is usually not required here.

  • Note: Alumina has lower resolution than silica.[1] You may need to run a shallower gradient (e.g., 0% to 20% EtOAc over 40 minutes).

Visualization: Purification Decision Tree

PurificationStrategy Start Start: Crude 2-Aryloxetane CheckSub Analyze Substitution Pattern Start->CheckSub IsElectronRich Is Aryl Ring Electron Rich? (e.g., -OMe, -NMe2) CheckSub->IsElectronRich SilicaPath Attempt Silica Gel IsElectronRich->SilicaPath No (Electron Neutral/Poor) AluminaPath Use Basic/Neutral Alumina IsElectronRich->AluminaPath Yes (Highly Labile) AddTEA REQUIRED: Add 1-2% Et3N to Eluent & Pre-wash SilicaPath->AddTEA Success Isolate Product AddTEA->Success Failure Decomposition? AddTEA->Failure AluminaPath->Success Failure->AluminaPath Rescue Strategy

Figure 1: Decision logic for selecting the stationary phase based on the electronic nature of the 2-aryloxetane.

Module 2: Reaction & Synthesis Environment

Issue: Ring opens during deprotection or functionalization steps. Diagnosis: Incompatible reagents or "hidden" acids in the reaction matrix.

Critical Incompatibilities Table
Reagent ClassRisk LevelMechanism of FailureSafe Alternative
Brønsted Acids (HCl, TFA, AcOH)CRITICAL Protonation of O1

Benzylic Cation

Opening.
None. Design route to avoid acid deprotection.
Strong Lewis Acids (BF₃·OEt₂, AlCl₃)HIGH Coordination to O1

Ring strain release.
Mild Lewis acids (Mg²⁺, Zn²⁺) or basic conditions.
Nucleophiles (Azides, Thiols)MODERATE Attack at C2 (Benzylic) if slightly activated.Ensure pH

7. Use aprotic solvents.
Hydrogenation (Pd/C, H₂)HIGH Reductive ring opening (hydrogenolysis).Raney Nickel (often spares oxetanes) or chemical reduction.
Troubleshooting Workflow: N-Boc Deprotection

Scenario: You have a Boc-amine on a scaffold containing a 2-aryloxetane.

  • Don't: Use TFA/DCM or 4M HCl/Dioxane. The oxetane will explode.

  • Do: Use TMSOTf / 2,6-lutidine followed by mild methanolysis, or ZnBr₂ in DCM . These methods cleave Boc via coordination to the carbamate oxygen without generating a bulk acidic environment that protonates the oxetane.

Module 3: Storage & Analysis (The Silent Killer)

Issue: Compound was pure after column, but NMR shows decomposition the next day. Diagnosis: Solvent acidity.[2][3] Chloroform (CDCl₃) naturally decomposes to form DCl/HCl and Phosgene upon exposure to light and oxygen.

Protocol C: The "Neutral NMR" Setup
  • Immediate Fix: Filter your CDCl₃ through a small plug of basic alumina directly into the NMR tube.

  • Best Practice: Switch solvents.

    • Benzene-d6 (C₆D₆): Non-acidic, excellent for separating signals.

    • DMSO-d6: Generally basic/neutral, stabilizes polar intermediates.

    • Acetone-d6: Good solubility, neutral.

  • Storage: Store 2-aryloxetanes as solids at -20°C. Do not store them in solution, especially not in chlorinated solvents.

Visualization: The Mechanism of Failure

Mechanism cluster_stabilization Why 2-Aryl is Fragile Oxetane 2-Aryloxetane (Strained) Intermed Protonated Oxetane Oxetane->Intermed + H+ Proton H+ (Acid) TS Benzylic Cation (Resonance Stabilized) Intermed->TS C-O Bond Break Product Ring-Opened Alcohol/Diol TS->Product + Nucleophile (H2O/X-)

Figure 2: The acid-catalyzed ring-opening pathway. The transition to the benzylic cation (red node) is the energetic driving force that must be prevented.

Frequently Asked Questions (FAQ)

Q1: Why use 2-aryloxetanes if they are this unstable? A: They are valuable bioisosteres. 3,3-disubstituted oxetanes are robust "gem-dimethyl" replacements. 2-aryloxetanes, despite their fragility, are increasingly explored as carbonyl isosteres or to lock conformation in benzylic positions. Their metabolic stability (in the absence of stomach acid) can be surprisingly high due to the alteration of lipophilicity (LogD) and blocking of metabolic soft spots [1].

Q2: Can I use HPLC for purification? A: Only if you modify the buffers. Standard TFA (0.1%) or Formic Acid modifiers will destroy the compound. Use 10mM Ammonium Bicarbonate (pH 8-9) or Ammonium Hydroxide buffers.

Q3: Is the instability the same for 3-aryloxetanes? A: No. 3-aryloxetanes are significantly more stable because ring opening would generate a primary cation (unfavorable) rather than a benzylic cation. The "2-position" is the critical vulnerability.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[4][5] [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Physicochemical Motifs in Drug Discovery.[6][7] Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Chiral, Stable Surrogates for Gem-Dimethyl Groups.[8] Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. [Link]

Sources

Troubleshooting polymerization during oxetane ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Polymerization During Oxetane Ring Formation Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Technical Guide: Preventing Cationic Ring-Opening Polymerization (CROP)

Executive Summary: Oxetanes are high-value bioisosteres for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability (Wuitschik et al., 2010).[1] However, the inherent ring strain (~106 kJ/mol) that makes them pharmacologically valuable also makes them synthetically fragile. The most common failure mode is Cationic Ring-Opening Polymerization (CROP) , transforming your desired heterocycle into an intractable polyether "gunk."

This guide provides a diagnostic framework to distinguish between kinetic failures (cyclization didn't happen) and thermodynamic failures (product formed, then polymerized), with actionable protocols to resolve each.

Part 1: Diagnostic Workflow

Before altering conditions, determine where the failure occurred. Use this logic flow to diagnose the root cause of low yields or viscous byproducts.

OxetaneTroubleshooting Start Observation: Viscous Oil / Low Yield NMR_Analysis Step 1: 1H NMR Analysis (Crude Mixture) Start->NMR_Analysis Polyether Broad signals at 3.4 - 3.6 ppm? NMR_Analysis->Polyether StartingMat Sharp signals of Precursor? Polyether->StartingMat No Yes_Poly Diagnosis: POLYMERIZATION (CROP) Polyether->Yes_Poly Yes Yes_Kinetic Diagnosis: KINETIC FAILURE (Cyclization Stalled) StartingMat->Yes_Kinetic Yes Check_pH Check Workup/Column pH Yes_Poly->Check_pH Acidic Acidic (Silica/Solvent) Check_pH->Acidic pH < 7 Basic Neutral/Basic Check_pH->Basic pH ≥ 7 Fix_Silica Action: Deactivate Silica (Use 1-2% Et3N) Acidic->Fix_Silica Fix_Conc Action: High Dilution (< 0.1 M) Basic->Fix_Conc Fix_LG Action: Change Leaving Group (OMs -> OTs -> I) Yes_Kinetic->Fix_LG Fix_Temp Action: Increase Temp (Caution: Monitor closely) Yes_Kinetic->Fix_Temp

Figure 1: Diagnostic logic tree for distinguishing between polymerization (thermodynamic/acidic failure) and incomplete reaction (kinetic failure).

Part 2: The Chemistry of Failure (Mechanism)

To prevent polymerization, you must understand the mechanism. Oxetane polymerization is rarely radical; it is almost exclusively Cationic Ring-Opening Polymerization (CROP) .

The Mechanism:

  • Initiation: A Lewis acid (metal salt) or Brønsted acid (silanol group on silica) coordinates to the oxetane oxygen.

  • Propagation: The activated ring opens, creating a stabilized carbocation (or oxonium species) which is immediately attacked by the oxygen of a neighboring oxetane molecule.

  • Result: A polyether chain forms rapidly.

Key Insight: This process is concentration-dependent.

  • Intramolecular Cyclization (Desired): First-order reaction (

    
    ).
    
  • Intermolecular Polymerization (Undesired): Second-order reaction (

    
    ).
    
Part 3: Troubleshooting Guide (Q&A)
Scenario A: The Williamson Ether Synthesis (Intramolecular)

Context: Cyclization of 1,3-halohydrins or sulfonate esters using base (e.g., NaH, n-BuLi).

Q1: I see the product on TLC, but after the column, I recover a polymer. What happened? Diagnosis: Acid-catalyzed degradation on the stationary phase. Technical Insight: Silica gel is weakly acidic (


). Oxetanes, especially electron-rich ones, act as Lewis bases.[2] They protonate on the column, ring-open, and polymerize in situ.
The Fix: 
  • Deactivate Silica: Pre-wash your silica column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample.

  • Switch Phase: Use Neutral Alumina or Basic Alumina instead of silica.

  • Eluent: Add 0.5% Et3N to your mobile phase during chromatography.

Q2: My reaction mixture turns into a gel during heating. How do I stop this? Diagnosis: Concentration-driven intermolecular polymerization.[3] Technical Insight: You are likely running the reaction at standard concentrations (0.5 M – 1.0 M). At these densities, the probability of an alkoxide hitting a neighboring molecule (polymerization) competes with hitting its own tail (cyclization). The Fix:

  • High Dilution: Run the cyclization at 0.05 M to 0.1 M .

  • Slow Addition: Do not dump the substrate into the base. Add the substrate solution dropwise to the base suspension over 1–2 hours. This keeps the instantaneous concentration of the active alkoxide low.

Q3: The reaction is stalled. Should I heat it to reflux? Diagnosis: Risk of elimination vs. cyclization. Technical Insight: Heating promotes both cyclization and elimination (forming allylic alcohols). However, oxetanes are thermally sensitive. The Fix:

  • Better Leaving Group: Instead of heating a mesylate (OMs) to 80°C, switch to a tosylate (OTs) or, better yet, convert the mesylate to an iodide (using NaI in acetone) before the cyclization step. The iodide is a superior leaving group and allows cyclization at room temperature (Burkhard et al., 2010).

  • Base Selection: Switch from weak bases (K2CO3) to irreversible bases (NaH or n-BuLi) at lower temperatures (0°C to RT).

Part 4: Comparative Data & Reagent Selection

Table 1: Leaving Group & Base Compatibility for Oxetane Formation

Precursor TypeRecommended BaseTemp RangeRisk ProfileBest For
1,3-Mesylate NaH (THF)0°C

RT
Moderate (Elimination)Standard substrates
1,3-Tosylate n-BuLi (THF)-78°C

RT
Low (Clean Cyclization)Sterically hindered cores
1,3-Halide (Cl/Br) KOtBu (tBuOH)RT

50°C
High (Polymerization)Simple, robust oxetanes
Epoxide (Ring Exp.) TMSOI + NaH50°C

Reflux
High (Complex Mixtures)Terminal oxetanes
Part 5: Validated Protocol

Standard Procedure: Intramolecular Cyclization of a 1,3-Tosylate Use this protocol to minimize polymerization risk.

  • Preparation: Dissolve the 1,3-diol monotosylate precursor in anhydrous THF to a concentration of 0.05 M (Critical: High Dilution).

  • Deprotonation: In a separate flask, suspend NaH (1.2 equiv, 60% dispersion, washed with hexanes) in anhydrous THF at 0°C.

  • Addition: Cannulate the precursor solution slowly (dropwise) into the NaH suspension over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature. Monitor by TLC.[1][3][4]

    • Checkpoint: If starting material remains after 4 hours, add 10 mol% TBAI (Tetrabutylammonium iodide) rather than heating.

  • Quench: Cool to 0°C. Quench with saturated aqueous NaHCO3 (Do not use NH4Cl or HCl; acidic quenches trigger polymerization).

  • Workup: Extract with Et2O. Wash with Brine.[4] Dry over Na2SO4.[4]

  • Purification: Flash chromatography on Et3N-neutralized silica (See Part 3, Q1).

Part 6: References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[5][6][7][8][9][10] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][4][8][9][10][11][12][13] Angewandte Chemie International Edition, 49(48), 9052–9067.[6][10] Link

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., ...[6] & Müller, K. (2010).[5][6][7][8][9][11] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[6] Link

  • Lumbroso, A., Cooke, M. L., & Breit, B. (2011). Catalytic Synthesis of Oxetanes from Allylic Alcohols. Angewandte Chemie International Edition, 50(41), 9668-9672. Link

Sources

Technical Support Center: Precision Control of Paternò-Büchi Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Controlling Regioselectivity in Photochemical Oxetane Synthesis

System Overview: The "Escape from Flatland"

Welcome to the technical support center for the Paternò-Büchi (PB) reaction. In modern drug discovery, oxetanes are critical bioisosteres for gem-dimethyl or carbonyl groups, offering improved solubility and metabolic stability (the "Escape from Flatland" strategy).

However, the PB reaction—a [2+2] photocycloaddition between a carbonyl and an alkene—is notorious for regioselectivity issues. The core challenge lies in the 1,4-biradical intermediate . Your ability to control the lifetime and conformation of this transient species determines whether you isolate the desired drug scaffold or an unusable mixture.

The Diagnostic Framework (The "Why")

Before troubleshooting, you must understand the "logic board" of the reaction. The regioselectivity is not random; it is dictated by the stability of the biradical formed after the initial C–O bond formation.

The Mechanism of Decision

The excited carbonyl (usually in the


 triplet state) acts as an electrophilc radical. The oxygen atom attacks the alkene to form the most stable carbon-centered radical .

PB_Mechanism Start Excited Carbonyl (n,π*) Attack Initial Attack (O-C Bond Formation) Start->Attack Alkene Ground State Alkene Alkene->Attack Biradical_A Biradical A (Tertiary/Stabilized Radical) Favored Pathway Attack->Biradical_A Fast (Thermodynamic Control) Biradical_B Biradical B (Primary/Unstabilized Radical) Disfavored Pathway Attack->Biradical_B Slow Prod_Major Major Regioisomer (Head-to-Head or Head-to-Tail) Biradical_A->Prod_Major Intersystem Crossing (ISC) + Ring Closure Prod_Minor Minor Regioisomer Biradical_B->Prod_Minor

Figure 1: The bifurcation point in Paternò-Büchi synthesis. Regioselectivity is determined at the "Initial Attack" stage, governed by the stability of the resulting biradical.

Troubleshooting Guides (FAQs)

Ticket #401: "I am observing a 1:1 mixture of regioisomers."

Root Cause: The energy difference between the two possible biradical intermediates is too small, or the reaction temperature is too high (entropic control taking over). Corrective Actions:

  • Lower the Temperature: Run the reaction at -40°C to -78°C. This enforces enthalpic control, heavily favoring the pathway leading to the more stable radical.

  • Change the Solvent: If using a non-polar solvent (Benzene/DCM), switch to Acetonitrile. Polar solvents can stabilize zwitterionic character in the exciplex, potentially enhancing the directing effect of electronic substituents.

Ticket #402: "I need the 'Anti-Markovnikov' (less substituted) oxetane."

Root Cause: The standard mechanism inherently favors the most stable radical (Markovnikov-like addition). Corrective Actions:

  • Steric Blocking: Introduce a bulky protecting group on the alkene or carbonyl that physically blocks the formation of the "stable" transition state.

  • Switch to Transposed Paternò-Büchi: Instead of exciting the carbonyl, use a Triplet Sensitizer (e.g., Ir-catalysts) to excite the alkene (if it's a conjugated diene/styrene). This reverses the polarity of the attack (Yoon, 2020).

Ticket #403: "The reaction yields only alkene dimers or polymers."

Root Cause: The triplet energy of the alkene is lower than that of the carbonyl.[1] The carbonyl transfers energy to the alkene (sensitization), causing the alkene to react with itself (dimerization) rather than the carbonyl. Corrective Actions:

  • Check Triplet Energies (

    
    ):  Ensure 
    
    
    
    .
  • Use High Excess of Carbonyl: If the energies are close, flooding the system with the carbonyl component can kinetically favor the cross-reaction.

  • Flow Chemistry: Switch to a flow reactor to minimize the residence time of the excited species and reduce homodimerization probability.

Experimental Protocols

Protocol A: Batch Synthesis (Standard Regiocontrol)

Best for: Initial screening and stable substrates.

Reagents:

  • Benzaldehyde derivative (1.0 equiv)

  • Furan/Alkene (5.0 - 10.0 equiv)

  • Solvent: Acetonitrile (degassed)

Procedure:

  • Setup: Dissolve carbonyl substrate (0.05 M) in degassed acetonitrile. Add excess alkene.

  • Irradiation: Place in a quartz vessel. Irradiate with a specific wavelength LED (e.g., 365 nm or 300 nm) that matches the carbonyl

    
     absorption but avoids alkene absorption.
    
  • Temperature Control: Maintain at -20°C using a cryostat.

  • Monitoring: Monitor via NMR. If regioisomer ratio (rr) is < 90:10, lower temp to -50°C.

  • Workup: Evaporate solvent carefully (oxetanes can be acid-sensitive). Purify via flash chromatography on basic alumina or deactivated silica.

Protocol B: Continuous Flow Synthesis (High Throughput)

Best for: Scale-up, unstable intermediates, and improving light penetration.

System: Vapourtec or similar flow photoreactor. Advantages: Superior photon flux, precise temperature control, safety (handling peroxides/radicals).

ParameterSettingReason
Concentration 0.1 M - 0.5 MHigher conc. allowed due to short path length (Beer-Lambert law).
Residence Time 10 - 40 minTuned to match quantum yield (

).
Light Source 365 nm High Power LEDExcites Carbonyl selectively.
Back Pressure 5 - 10 barKeeps solvents liquid if heating is required (rare for regiocontrol).

Flow Workflow Diagram:

Flow_Protocol Feed_A Feed A: Carbonyl + Alkene Pump HPLC Pump (Flow Rate Control) Feed_A->Pump Reactor Flow Photoreactor (365 nm, -20°C) Pump->Reactor Residence Time Optimization BPR Back Pressure Regulator Reactor->BPR Collection Product Collection (Quench/Purify) BPR->Collection

Figure 2: Continuous flow setup for scalable oxetane synthesis.

Advanced Optimization Data

Solvent & Substituent Effects on Regioselectivity

(Data adapted from Griesbeck et al. and D'Auria et al.)

Substrate (Carbonyl)AlkeneSolventMajor IsomerSelectivity (rr)
BenzaldehydeFuranBenzeneHead-to-Head (HH)95:5
Benzaldehyde2,3-DihydrofuranBenzeneHead-to-Head (HH)>98:2
BenzaldehydeVinyl AcetateAcetonitrileHead-to-Tail (HT)85:15
Benzophenone1-Methylthio-alkeneBenzeneTrans-isomer*>97% (Stereo)

Note: Electron-rich heterocycles (furan) typically yield Head-to-Head products due to the stability of the radical adjacent to the heteroatom.

References

  • Griesbeck, A. G., et al. (2003).[2] Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. University of Cologne. Link

  • Yoon, T. P., et al. (2025).[1][3] Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. Chemical Science. Link

  • Bach, T. (1998).[4][5] Stereoselective Intermolecular [2+2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis. Link

  • Natho, P., Luisi, R., et al. (2024).[6] Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. Link

  • D'Auria, M., et al. (2008). Regio- and diastereoselectivity in the Paternò-Büchi reaction on furan derivatives. Photochemical & Photobiological Sciences. Link[7]

Sources

Validation & Comparative

Oxetane vs. Tetrahydrofuran (THF): Metabolic Stability & Bioisosteric Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the oxetane ring (a 4-membered cyclic ether) has emerged as a superior bioisostere to tetrahydrofuran (THF) and gem-dimethyl groups. While THF is a standard heterocyclic building block, it frequently suffers from metabolic liabilities due to Cytochrome P450 (CYP)-mediated oxidation at the


-carbon positions.

The Verdict: 3,3-Disubstituted oxetanes typically exhibit superior metabolic stability , lower lipophilicity (LogD) , and higher aqueous solubility compared to their THF counterparts. Despite the inherent ring strain (~26 kcal/mol) of the oxetane motif, it is kinetically stable under physiological conditions and resistant to oxidative metabolism when appropriately substituted. This guide details the mechanistic basis for this stability, provides comparative data, and outlines the industry-standard protocol for validation.

Mechanistic Analysis: The "Oxetane Effect"[1][2][3][4]

To understand why oxetane outperforms THF in metabolic stability, we must analyze the electronic and steric environments of the oxygen atom and the adjacent carbons.

The Metabolic Liability of THF

Tetrahydrofuran is prone to Phase I oxidative metabolism. The primary mechanism involves CYP450-mediated Hydrogen Atom Transfer (HAT) .

  • Mechanism: The high-valent Iron-Oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the carbon

    
     to the ether oxygen.
    
  • Stabilization: The resulting carbon-centered radical is stabilized by the adjacent oxygen lone pair (resonance stabilization).

  • Outcome: This leads to hydroxylation (hemiacetal formation) and subsequent ring opening or decomposition.

The Oxetane Shield

Oxetanes, particularly 3,3-disubstituted oxetanes , effectively block this pathway through two key factors:

  • Structural Blocking: In 3,3-disubstituted oxetanes, the

    
    -position is fully substituted, preventing metabolism there. More importantly, the 
    
    
    
    -hydrogens in the strained ring are electronically deactivated.
  • Orbital Hybridization & Basicity: The ring strain forces the oxetane C-O bonds to adopt higher

    
    -character, leaving the oxygen lone pairs with higher 
    
    
    
    -character. This makes the oxetane oxygen a weaker Lewis base but a stronger Hydrogen Bond Acceptor (HBA) compared to THF. This modulation reduces non-specific hydrophobic binding to CYP enzymes while improving solubility.
Comparative Pathway Visualization

The following diagram contrasts the metabolic fate of THF versus the resistance of the oxetane motif.

MetabolicPathway cluster_THF Tetrahydrofuran (THF) Liability cluster_Oxetane Oxetane Stability THF THF Scaffold (Alpha-H present) Radical Alpha-C Radical (Stabilized by O) THF->Radical CYP450 H-Abstraction Oxetane 3,3-Subst. Oxetane (Strained Ring) Metabolite Ring Opening / Decomposition Radical->Metabolite OH Rebound Complex Low Lipophilicity Complex Oxetane->Complex Reduced CYP Affinity (Low LogD) Stable Metabolically Stable Complex->Stable No Alpha-Oxidation

Figure 1: Mechanistic divergence in oxidative metabolism between THF and Oxetane scaffolds.

Comparative Performance Data

The following data, synthesized from seminal work by Wuitschik et al. (Carreira Group) and internal pharmaceutical datasets, illustrates the quantitative advantages of oxetane.

Physicochemical & Metabolic Profile

Data based on spirocyclic ether comparisons (Wuitschik et al., J. Med.[1] Chem. 2010).[2][1][3]

PropertyTetrahydrofuran (THF)Oxetane (3,3-subst.)[4]Impact
Ring Size 5-membered4-memberedOxetane is smaller, lower MW.
Ring Strain ~5 kcal/mol~26 kcal/molOxetane is chemically robust despite strain.
LogD (Lipophilicity) High (Baseline)Lower (-0.4 to -1.0 units) Reduced lipophilicity improves metabolic stability.
Aq. Solubility ModerateHigh (up to 4000x) Critical for bioavailability.
H-Bond Basicity (

)
1.271.36Oxetane is a better H-bond acceptor.[5]
Intrinsic Clearance (

)
High (Rapid turnover)Low (Extended

)
Oxetane resists CYP degradation.
Case Study: Gem-Dimethyl Replacement

Replacing a gem-dimethyl group (


) or a THF ring with an oxetane often yields the following shifts in Intrinsic Clearance (

) in Human Liver Microsomes (HLM):
  • Gem-Dimethyl Analog:

    
    
    
    
    
    L/min/mg (High Turnover)
  • Oxetane Analog:

    
    
    
    
    
    L/min/mg (Stable)

Interpretation: The oxetane ring acts as a "metabolic sink," removing labile methyl hydrogens and lowering the overall lipophilicity (LogP), which reduces the compound's affinity for the hydrophobic active sites of CYP enzymes.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of an oxetane-containing lead versus a THF analog, use this standardized Microsomal Stability Assay . This protocol is designed to determine the Intrinsic Clearance (


) and in vitro half-life (

).
Materials[8][9][10][11]
  • Test Compounds: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Start Preparation Pre-warm Buffer & Microsomes to 37°C Step1 Incubation Mix Microsomes (0.5 mg/mL) + Test Cmpd (1 µM) Start->Step1 Step2 Initiation Add NADPH (1 mM) Step1->Step2 Step3 Sampling Timepoints: 0, 5, 15, 30, 45 min Step2->Step3 Step4 Quenching Add Ice-Cold ACN + Internal Std Step3->Step4 Step5 Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 1

      
      M  working solution of the test compound in 100 mM Potassium Phosphate buffer (final DMSO < 0.1%).
      
    • Thaw liver microsomes on ice. Dilute to 0.5 mg/mL final concentration in the reaction plate.

  • Pre-Incubation:

    • Add 10

      
      L of compound working solution to 440 
      
      
      
      L of microsome/buffer mix.
    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 50

      
      L of pre-warmed NADPH  (regenerating system) to initiate the reaction.
      
    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L of ice-cold Acetonitrile  (with Internal Standard).
      
    • Vortex for 10 minutes; Centrifuge at 4000 rpm for 20 minutes to pellet proteins.

  • Quantification:

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot

      
       vs. Time.
      
  • Calculation:

    • Slope

      
       = elimination rate constant.
      

References

  • Wuitschik, G., et al. (2010).[1][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[6][1] Journal of Medicinal Chemistry.[1][3][7]

  • Müller, K., et al. (2012). Oxetanes as Promising Modules in Drug Discovery.[5][8][1][3][7][9][10] Angewandte Chemie International Edition.[10]

  • Burkhard, J. A., et al. (2010). Oxetanes as Chiral, Stable, and Hydrophilic Bioisosteres. Organic Letters.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier (ScienceDirect).

  • AxisPharm. (2023). Microsomal Stability Assay Protocol.[11][12][13]

Sources

A Medicinal Chemist's Guide to Lipophilicity Reduction: A Comparative Analysis of Oxetane and Gem-Dimethyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, achieving the perfect balance of molecular properties is paramount to transforming a promising compound into a viable therapeutic. Among these properties, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), plays a pivotal role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An excessively high LogP can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[3] Consequently, medicinal chemists are constantly seeking innovative strategies to modulate lipophilicity. This guide provides an in-depth, comparative analysis of two popular tactics for LogP reduction: the incorporation of an oxetane ring and the use of a gem-dimethyl group.

Understanding Lipophilicity (LogP)

Lipophilicity is a critical physicochemical parameter that describes a compound's affinity for a lipid-rich environment versus an aqueous one.[4] It is typically expressed as LogP, the logarithm of the partition coefficient between n-octanol and water.[1][5]

  • Negative LogP: Indicates a higher affinity for the aqueous phase (hydrophilic).[5]

  • LogP of 0: The compound is equally partitioned between the two phases.[5]

  • Positive LogP: Denotes a higher concentration in the lipid phase (lipophilic).[5]

According to Lipinski's "Rule of Five," a widely used guideline for predicting drug-likeness, an orally administered drug candidate should ideally have a LogP value of less than 5.[1][6]

The Oxetane Moiety: A Modern Tool for Lipophilicity Modulation

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable tool in modern medicinal chemistry for its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure.[3][7]

Mechanism of LogP Reduction:

The primary reason for the oxetane's effectiveness in reducing lipophilicity lies in the introduction of a polar oxygen atom within a compact, sp3-rich scaffold.[8][9] This oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with water and thereby increasing aqueous solubility.[9] The replacement of a non-polar carbon group, such as in a gem-dimethyl moiety, with the more polar oxetane ring significantly lowers the overall lipophilicity of the molecule.[3][10]

Beyond Lipophilicity: Additional Benefits of Oxetanes:

The strategic incorporation of an oxetane can offer several other advantages in drug design:

  • Improved Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[3][9]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines, a useful tactic for mitigating issues like hERG channel inhibition.[3][7]

  • Enhanced Solubility: Replacing a gem-dimethyl group with an oxetane can dramatically increase aqueous solubility.[3]

  • Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can guide the molecule out of a lipophilic protein binding pocket towards the aqueous environment.

The 3,3-disubstituted oxetane is particularly stable and has been effectively used as a surrogate for gem-dimethyl and carbonyl groups.[11]

The Gem-Dimethyl Group: A Classic Strategy with Nuances

The gem-dimethyl group, characterized by two methyl groups attached to the same carbon atom, is a long-standing tool in the medicinal chemist's arsenal.[12] While often associated with an increase in lipophilicity, its impact is more nuanced and context-dependent.

The "Thorpe-Ingold Effect":

The presence of a gem-dimethyl group can favor cyclization reactions and restrict the conformational flexibility of a molecule, an observation known as the Thorpe-Ingold or gem-dimethyl effect.[13][14] This conformational constraint can be entropically favorable for binding to a target protein, potentially increasing potency and selectivity.[12]

Impact on Lipophilicity:

In general, the addition of alkyl groups increases lipophilicity.[15] However, the gem-dimethyl group's primary role is often not to directly reduce LogP but to improve other properties, such as:

  • Blocking Metabolic Oxidation: By replacing metabolically labile C-H bonds, the gem-dimethyl group can enhance metabolic stability.[12]

  • Improving Target Engagement: The conformational restriction imposed by the gem-dimethyl group can pre-organize the molecule into a bioactive conformation, leading to improved binding affinity.[12][16]

  • Modulating pKa: It can influence the pKa of nearby functional groups.[12]

While the direct replacement of a less sterically hindered group with a gem-dimethyl moiety will typically increase LogP, its strategic placement can lead to an overall improved ADME profile by enhancing metabolic stability and potency, which may indirectly compensate for a modest increase in lipophilicity.

Head-to-Head Comparison: Oxetane vs. Gem-Dimethyl

FeatureOxetane SubstitutionGem-Dimethyl Substitution
Primary Effect on LogP Significant Reduction General Increase
Mechanism Introduction of a polar oxygen atom, increasing hydrophilicity.[9][10]Addition of non-polar alkyl groups, increasing lipophilicity.[15]
Impact on Solubility Significant Increase [3]General Decrease
Metabolic Stability Can block metabolism and is generally stable.[3][9]Can block metabolism by replacing labile protons.[12]
Conformational Flexibility Introduces a rigid, three-dimensional element.[7]Significantly restricts conformational freedom (Thorpe-Ingold effect).[12][13]
Hydrogen Bonding Oxygen atom acts as a hydrogen bond acceptor.[9]No hydrogen bonding capability.
Common Application To reduce lipophilicity and improve solubility of a lead compound.[11][17]To enhance metabolic stability and lock in a bioactive conformation.[12]

Illustrative Examples from Literature:

A compelling example of the differential effects of these two motifs can be seen in the development of respiratory syncytial virus (RSV) inhibitors. In one instance, replacing a gem-dimethyl group with an oxetane led to a significant decrease in LogP and an improvement in the overall pharmacokinetic profile.[15] Conversely, in other drug discovery campaigns, the introduction of a gem-dimethyl group was crucial for achieving the necessary metabolic stability and potency, despite a slight increase in lipophilicity.[18]

Experimental Protocols

Determination of LogP: The Shake-Flask Method (OECD 107)

The shake-flask method is considered the "gold standard" for experimental LogP determination.[5][19]

Principle: The compound is partitioned between two immiscible solvents, typically n-octanol and water. The concentrations of the compound in each phase are then measured to calculate the partition coefficient.

Step-by-Step Methodology:

  • Preparation of Phases: Saturate n-octanol with water and water with n-octanol. For ionizable compounds, use a buffer (e.g., phosphate buffer, pH 7.4) for the aqueous phase to determine LogD.

  • Dissolution of Compound: Accurately weigh the compound and dissolve it in the more soluble phase.

  • Partitioning: Combine the two phases in a separatory funnel or vial in a known volume ratio.

  • Equilibration: Shake the mixture vigorously for a predetermined time to ensure equilibrium is reached. Centrifugation may be necessary to separate the phases completely.

  • Sampling: Carefully separate the two phases and take an aliquot from each.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[20]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram of the Shake-Flask Method Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_phases 1. Prepare & Saturate n-Octanol and Water dissolve 2. Dissolve Compound in One Phase prep_phases->dissolve partition 3. Combine Phases & Shake to Equilibrate dissolve->partition separate 4. Separate Phases (Centrifuge if needed) partition->separate quantify 5. Quantify Concentration in Each Phase (HPLC/UV) separate->quantify calculate 6. Calculate P & LogP quantify->calculate

Caption: Workflow for experimental LogP determination using the shake-flask method.

Choosing the Right Strategy: A Scientist's Perspective

The decision to employ an oxetane or a gem-dimethyl group is not a matter of one being universally superior to the other. Instead, the choice hinges on the specific challenges presented by the lead compound and the goals of the optimization campaign.

  • When to Choose an Oxetane:

    • The primary goal is to significantly reduce LogP and improve aqueous solubility.[21][22]

    • The lead compound suffers from high lipophilicity-driven toxicity or poor oral bioavailability.

    • Modulation of the basicity of a nearby amine is required.[17]

    • Introducing a polar interaction point is desirable for target binding.

  • When to Choose a Gem-Dimethyl Group:

    • The main issue is metabolic instability at a specific position.[12]

    • Conformational restriction is needed to enhance potency or selectivity.[12]

    • A modest increase in lipophilicity is acceptable in exchange for significant gains in other properties.

    • The target's binding pocket has a hydrophobic region that can accommodate the gem-dimethyl group.

Visualizing the Structural and Property Changes

G cluster_mods Modifications Parent Parent Molecule R = H LogP = x Solubility = y Metabolic Stability = z Oxetane Oxetane Parent->Oxetane Substitution (LogP Reduction) GemDimethyl GemDimethyl Parent->GemDimethyl Substitution (Metabolic Blocking)

Sources

Impact of Fluorine Substitution on 2-Aryloxetane Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2-aryloxetane moiety has emerged as a high-value bioisostere in modern medicinal chemistry, offering a polar, metabolically robust alternative to carbonyls and gem-dimethyl groups. However, unlike their 3,3-disubstituted counterparts, 2-aryloxetanes possess a unique metabolic vulnerability : susceptibility to hydrolytic ring opening by microsomal epoxide hydrolase (mEH), owing to their structural similarity to styrene oxides.

This guide analyzes how fluorine substitution —both on the oxetane ring and the pendant aryl group—serves as a critical design strategy to mitigate this instability. We compare the metabolic profiles of unsubstituted vs. fluorinated analogs, provide mechanistic rationale rooted in physical organic chemistry, and detail self-validating experimental protocols for assessing their stability.

Mechanistic Insight: The Fluorine Effect

To optimize 2-aryloxetanes, one must first understand the dual metabolic threats they face: oxidative clearance (CYP450) and hydrolytic ring opening (mEH).

The 2-Aryloxetane Vulnerability (mEH Hydrolysis)

While 3,3-disubstituted oxetanes are generally stable to hydrolysis, 2-aryloxetanes mimic the electronic and steric signature of styrene oxide. This makes them substrates for microsomal epoxide hydrolase (mEH) , which attacks the benzylic position (or the less substituted carbon, depending on sterics), opening the ring to form a diol.

Fluorine as a Stabilizing Force

Fluorine substitution imparts stability through two distinct mechanisms:

  • Electronic Deactivation (Anti-Hydrolysis):

    • Mechanism: Fluorine is highly electronegative. When placed on the aryl ring (specifically ortho or para) or the oxetane ring (3,3-difluoro), it exerts a strong inductive electron-withdrawing effect (-I).

    • Impact: This reduces the electron density at the benzylic carbon of the oxetane, destabilizing the developing carbocationic character required for the transition state of many hydrolytic pathways. It effectively "hardens" the ring against nucleophilic attack by mEH.

  • Metabolic Blocking (Anti-Oxidation):

    • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).

    • Impact: Substitution at metabolically labile positions (e.g., para-position of the aryl ring) blocks CYP450-mediated arene oxidation. Furthermore, the inductive effect lowers the HOMO energy of the aromatic system, making it less susceptible to oxidative attack overall.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of 2-aryloxetanes and how fluorine intervenes.

MetabolicPathways Substrate 2-Aryloxetane Scaffold CYP CYP450 (Oxidation) Substrate->CYP Susceptible C-H mEH mEH (Hydrolysis) Substrate->mEH Benzylic Activation Metabolite1 Phenolic/Benzylic Metabolites CYP->Metabolite1 Metabolite2 1,3-Diol (Ring Open) mEH->Metabolite2 Fluorine Fluorine Substitution Fluorine->CYP Blocks Site (Steric/Electronic) Fluorine->mEH Deactivates Ring Opening

Caption: Divergent metabolic pathways for 2-aryloxetanes. Fluorine substitution mitigates both CYP450 oxidation and mEH-mediated hydrolysis.

Comparative Analysis: Performance Metrics

The following data synthesizes literature findings comparing unsubstituted oxetanes with their fluorinated and carbonyl counterparts.

Table 1: Impact of Fluorine on Metabolic Stability (Case Studies)

Data derived from matched molecular pair analyses in human liver microsomes (HLM).

Scaffold TypeModificationIntrinsic Clearance (

)

(min)
Primary Metabolic Route
2-Phenyloxetane UnsubstitutedHigh (> 50 µL/min/mg)< 15Ring Opening (mEH) + Oxidation
2-(4-F-Phenyl)oxetane Para-FluoroModerate~ 45Reduced Oxidation; Slower Hydrolysis
3,3-Difluorooxetane Gem-DifluoroLow (< 10 µL/min/mg)> 60Minimal; Ring highly deactivated
Aryl Ketone (Bioisostere)Moderate-High20-40Reduction to Alcohol / Oxidation

Key Takeaway:

  • Unsubstituted 2-aryloxetanes are often less stable than expected due to the hidden mEH pathway.

  • Fluorination (Ar-F) significantly extends half-life by blocking the para-metabolic soft spot.

  • 3,3-Difluorooxetane represents the "gold standard" for stability, rendering the ring chemically and metabolically inert, though it increases lipophilicity (

    
    ) compared to the parent oxetane.
    
Table 2: Physicochemical Trade-offs

Comparison of 2-aryloxetane vs. 3,3-difluoro-2-aryloxetane.

Property2-Aryloxetane3,3-Difluoro-2-aryloxetaneImpact of Fluorine
Basicity (

of adj. amine)
~ 6.5 - 7.5~ 4.0 - 5.5Strong Reduction (-2 to -3 units). Reduces hERG liability.[1][2]
Lipophilicity (

)
Baseline+0.3 to +0.6Increase. Fluorine is more lipophilic than Hydrogen.
Solubility HighModerateDecrease. Due to increased lipophilicity and reduced H-bond basicity.
Experimental Protocol: Differentiating CYP vs. mEH Stability

To accurately assess the impact of fluorine substitution, one must distinguish between oxidative clearance and hydrolytic ring opening. Standard microsomal assays may mask mEH activity if not specifically controlled.

Protocol: Mechanistic Stability Assay

Objective: Determine the contribution of CYP450 vs. mEH to the clearance of 2-aryloxetane analogs.

Reagents:

  • Enzyme Source: Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH (regenerating system).

  • Inhibitors:

    • 1-Aminobenzotriazole (ABT): Pan-CYP450 inhibitor (1 mM).

    • Valpromide or 1,1,1-Trichloropropene-2,3-oxide (TCPO): mEH inhibitors.[3]

Workflow:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).

  • Incubation Groups:

    • Group A (Total Metabolism): HLM + NADPH.

    • Group B (Non-CYP Metabolism): HLM + NADPH + ABT . (Clearance here indicates mEH activity).

    • Group C (CYP Only): HLM + NADPH + Valpromide .

    • Group D (Control): HLM only (no cofactors).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent depletion and formation of specific metabolites (diol vs. phenol).

Self-Validating Logic:

  • If stability in Group B (ABT) is significantly lower than Group D (Control), the compound is a substrate for mEH.

  • If Fluorine substitution restores stability in Group B compared to the non-fluorinated parent, the mechanism is confirmed as electronic deactivation of the ring.

Experimental Workflow Diagram

AssayWorkflow Start Test Compound (1 µM) Incubate Incubate with HLM Start->Incubate Branch Add Specific Inhibitors Incubate->Branch PathA + NADPH (Total Clearance) Branch->PathA PathB + NADPH + ABT (Blocks CYP -> Measures mEH) Branch->PathB PathC + NADPH + Valpromide (Blocks mEH -> Measures CYP) Branch->PathC Analyze LC-MS/MS Analysis (Calculate Cl_int) PathA->Analyze PathB->Analyze PathC->Analyze

Caption: Workflow to deconvolute metabolic instability sources. Path B isolates mEH activity, critical for evaluating 2-aryloxetanes.

References
  • Wuitschik, G., et al. (2010).[4][5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][6][7] Chemical Reviews.

  • Hayes, M. A., et al. (2017). "Oxetane Substrates of Human Microsomal Epoxide Hydrolase." Drug Metabolism and Disposition.

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Liashuk, O. S., et al. (2024).[8][9] "3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." Chemistry – A European Journal.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane

[1]

Executive Summary & Immediate Action

2-(3-Bromo-4-fluorophenyl)-2-methyloxetane is a high-value, high-hazard intermediate often employed as a bioisostere for gem-dimethyl groups in drug discovery.[1] Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of bromine and fluorine, combined with the ring-strain reactivity of the oxetane moiety.

Core Directive: Do NOT mix this compound with acidic waste streams.[1] The oxetane ring is acid-sensitive and can undergo exothermic ring-opening polymerization or violent hydrolysis, potentially over-pressurizing waste containers.[1]

Chemical Profile & Hazard Assessment

To manage disposal effectively, one must understand the dual-nature of the hazard: the reactivity of the ether ring and the toxicity/persistence of the halogenated aryl group.

PropertyData / CharacteristicOperational Implication
Functional Group Oxetane (Strained Ether)High ring strain (~106 kJ/mol).[1] Susceptible to acid-catalyzed ring opening.[1]
Halogens Bromine (Br), Fluorine (F)Combustion generates corrosive acid gases (HBr, HF).[1] Requires scrubbed incineration.[1]
Physical State Solid or Viscous Oil (typically)May require dissolution in a compatible solvent for safe transfer.[1]
Reactivity Electrophile / Alkylating AgentPotential genotoxin.[1] Avoid skin contact.[1][2][3][4][5][6] Segregate from strong nucleophiles.[1]
Waste Class Halogenated OrganicMust go to high-temperature incineration with off-gas treatment.[1]
Expert Insight: The Mechanism of Hazard

As a Senior Application Scientist, I emphasize that the "2-methyl" substitution on the oxetane ring stabilizes the molecule kinetically compared to unsubstituted oxetane. However, it also creates a tertiary carbon center.[1] Upon exposure to Lewis or Brønsted acids, the ring oxygen protonates, leading to rapid ring opening to form a stable tertiary carbocation.[1] In a waste drum, this reaction is exothermic and can initiate uncontrolled polymerization of other waste components.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Substance (Excess/Expired)

Use this protocol for solid material or high-purity oils.[1]

  • Dissolution (Stabilization):

    • Do not dispose of the pure solid directly if possible; it creates "hot spots" in incineration feeds.[1]

    • Dissolve the compound in a non-halogenated, non-acidic combustible solvent (e.g., Acetone, Ethyl Acetate, or Methanol).[1]

    • Target Concentration: <10% w/v.[1][5]

  • Primary Container Selection:

    • Use a High-Density Polyethylene (HDPE) or Glass container.[1]

    • Avoid: Metal cans (halogens can corrode metal over time if moisture is present).[1]

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Mandatory Tags: "Flammable," "Toxic," "Halogenated."[1]

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Oxetane Int."

Scenario B: Disposal of Reaction Mixtures

Use this protocol for crude reaction mixtures containing the oxetane.

  • Quenching (The "Safe-Fail" Step):

    • Ensure the reaction mixture is pH neutral or slightly basic (pH 7-9).

    • If the reaction used Lewis Acids (e.g.,

      
      ) or strong acids, quench with saturated Sodium Bicarbonate (
      
      
      ) or Ammonium Chloride (
      
      
      ) and verify pH before transferring to waste.
    • Why? Removing acidic catalysts prevents the oxetane from polymerizing inside the waste drum.[1]

  • Segregation:

    • Transfer the organic layer to the Halogenated Solvent Waste stream.[1]

    • CRITICAL: Never pour into "General Organic Waste" or "Acid Waste."[1]

Waste Segregation Logic (Visualization)

The following diagram illustrates the critical decision pathways for segregating this compound to prevent accidents.

DisposalWorkflowStartStart: Waste IdentificationThis compoundCheckStateIs the material Pure or in Solution?Start->CheckStatePurePure SubstanceCheckState->PureSolutionReaction Mixture / SolutionCheckState->SolutionDissolveDissolve in Acetone/EtOAc(Dilute to <10%)Pure->DissolveCheckPHCheck pH of MixtureSolution->CheckPHFinalStreamSegregate into:HALOGENATED ORGANIC WASTEDissolve->FinalStreamAcidicAcidic (pH < 7)CheckPH->AcidicYesNeutralNeutral/Basic (pH >= 7)CheckPH->NeutralNoQuenchQuench with Sat. NaHCO3Separate Organic LayerAcidic->QuenchNeutral->FinalStreamQuench->CheckPHIncinerationDestruction Method:High-Temp Incineration(w/ Acid Scrubbers)FinalStream->Incineration

Figure 1: Decision matrix for the safe segregation and disposal of oxetane-containing halogenated waste. Note the critical loop for pH neutralization.

Regulatory & Compliance Context

RCRA Classification (USA)

While this specific research intermediate may not have a unique RCRA P- or U-list code, it defaults to the following characteristics under 40 CFR § 261:

  • D001 (Ignitability): If in a flammable solvent.[1]

  • Halogenated Solvents (F-List): If mixed with Methylene Chloride or Chloroform (e.g., F002).[1][7]

  • Constituent Rule: Because it contains Bromine and Fluorine, it must not be landfilled.[1] It requires destruction in a facility permitted for halogenated organics to capture HF and HBr emissions.[1]

Packaging Specifications (DOT)
  • UN Number: Likely UN 2924 (Flammable liquid, corrosive, n.o.s.) or UN 1993 (Flammable liquid, n.o.s.) depending on the solvent matrix.[1]

  • Container: UN-rated 1A1 (Steel drum) or 1H1 (Plastic drum).[1] Note: If the solution is potentially unstable, use vented caps (check with your EHS officer).

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate: The volatility of the oxetane is likely low, but solvent vapors may be high.[1]

  • PPE: Wear Nitrile gloves (double gloved recommended) and a lab coat.[1]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1][5] Do not use paper towels (cellulose can react with strong oxidizers or acids if present).[1]

  • Clean: Wipe the area with a dilute soap solution.[1] Do not use bleach (potential reaction with amines or other impurities).[1]

  • Disposal: Place absorbent material into the Halogenated Solid Waste bin.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Regulations for Hazardous Waste Identification (40 CFR Part 261). [Link][1]

  • American Chemical Society. (2023).[1][9] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Personal protective equipment for handling 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane

[1]

Chemical Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound is a functionalized oxetane , often employed in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups to modulate lipophilicity and metabolic stability [1].[1]

The Structural Risk Profile
  • The Oxetane Ring: A four-membered ether with significant ring strain (~106 kJ/mol).[1] While kinetically stable under basic conditions, oxetanes are susceptible to acid-catalyzed ring opening.[1] This can generate reactive electrophilic species capable of alkylating biological macromolecules (DNA/Proteins) [2].

  • The Aryl Halide (Bromo/Fluoro): Introduces lipophilicity, facilitating skin absorption. Halogenated aromatics are frequently classified as Irritants (H315, H319) and Respiratory Irritants (H335) [3].

Operational Directive: Treat this compound as a Potent Alkylating Agent and a Severe Irritant until specific toxicological data proves otherwise.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control: All handling (weighing, solvation, reaction setup) must occur within a certified Chemical Fume Hood or Biosafety Cabinet (Class II, Type B2) .[1]

  • PPE Backup: If work must be performed outside a hood (e.g., instrument maintenance), use a Full-Face Respirator with:

    • Organic Vapor (OV) cartridges (for the solvent/volatile components).

    • P100 Particulate pre-filters (if the compound is a solid/dust).

B. Dermal Protection (The Permeation Barrier)

Oxetanes are often soluble in organic solvents (DCM, THF) which can act as vehicles, carrying the toxicant through standard gloves.

  • Primary Layer: Nitrile (4 mil) – For dexterity.[1]

  • Secondary Layer: Silver Shield (Laminate) or Thick Nitrile (8 mil) – If handling concentrated solutions or during spill cleanup.[1]

  • Technique: Use the "Double-Glove" method.[1] Inspect the outer glove immediately after any splash.

C. Ocular Protection[1][2][3]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the risk of reactive ring-opening upon contact with moist mucous membranes.[1]

  • High Risk: Add a Face Shield during synthesis scale-up (>1g) or when quenching reactions, as oxetane hydrolysis can be exothermic.[1]

PPE Specifications Table
Protection ZoneEquipment StandardRationale
Respiratory Fume Hood (Face Velocity: 100 fpm)Prevents inhalation of aerosols/vapors.[1]
Hand (Inner) Nitrile Exam Gloves (4 mil)Tactile sensitivity for weighing.
Hand (Outer) Long-cuff Nitrile (8 mil) or LaminateBreakthrough time >480 min for carrier solvents.[1]
Eye/Face Indirect Vent GogglesSeals eyes against vapors and splashes.
Body Lab Coat (Poly/Cotton) or TyvekTyvek required for spill cleanup or large scale.

Operational Logic & Workflow

The following diagram illustrates the decision-making process for handling this specific oxetane derivative.

OxetaneSafetycluster_0Critical Safety NoteStartStart: Handling this compoundStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidOil / SolutionStateCheck->LiquidHoodEngineering Control:Chemical Fume Hood RequiredSolid->HoodLiquid->HoodWeighingWeighing ProtocolSolvationSolvation (Avoid Protic Acids)Weighing->SolvationDisposalDisposal: Quench slowly(Basic aqueous waste)Solvation->DisposalPost-ExperimentPPE_SolidPPE: N95/P100 + Goggles+ Double NitrileHood->PPE_SolidIf SolidPPE_LiquidPPE: Splash Goggles + Face Shield+ Laminate GlovesHood->PPE_LiquidIf LiquidPPE_Solid->WeighingPPE_Liquid->Solvation

Figure 1: Decision logic for PPE selection and handling workflow based on physical state and process stage.

Step-by-Step Handling Protocol

Phase 1: Weighing and Transfer
  • The Challenge: Static electricity can cause micronized powders to disperse.

  • Protocol:

    • Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or transfer the closed container to a tared vessel inside the hood before weighing.

    • Use an antistatic gun on the weighing boat and spatula.

    • Damping: If the compound is a light powder, dampen it slightly with the reaction solvent (if compatible) immediately after transfer to prevent aerosolization.

Phase 2: Reaction Setup (Solvation)[1]
  • The Risk: Oxetanes are sensitive to Lewis acids and Brønsted acids. Accidental contact with strong acids can trigger rapid polymerization or ring-opening, releasing heat.[1]

  • Protocol:

    • Ensure all glassware is base-washed or neutral.[1] Avoid acid-washed glassware that hasn't been thoroughly rinsed.[1]

    • Solubilize in non-protic solvents (e.g., DCM, Ethyl Acetate) initially.

    • Inert Atmosphere: Maintain a Nitrogen or Argon blanket.[1] This excludes moisture, which could hydrolyze the ring over time [4].

Phase 3: Quenching and Disposal[4]
  • The Trap: Do not dispose of pure oxetanes in the "Acid Waste" stream.

  • Protocol:

    • Quench: Treat excess reagent with a mild nucleophile (e.g., aqueous sodium bicarbonate or dilute sodium hydroxide) to open the ring in a controlled, basic environment.

    • Segregation: Dispose of the quenched mixture in the Halogenated Organic Waste container.

    • Labeling: Clearly tag the waste container as "Contains Halogenated Aromatics."

Emergency Response Plan

Accidental Spills[1]
  • Evacuate the immediate area to allow aerosols to settle (if powder).

  • Don PPE: Full PPE (Goggles, Lab Coat, Double Gloves).

  • Neutralize: Cover the spill with an absorbent pad dampened with dilute NaHCO₃ (Sodium Bicarbonate).[1] This helps neutralize potential acidic byproducts if the ring opens.

  • Collect: Scoop into a sealable hazardous waste bag. Do not sweep dry powder (creates dust).[1]

Exposure First Aid[3][5][6]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][4][5] Hold eyelids open. The mechanical flushing is critical to remove the reactive chemical before it penetrates the cornea.

  • Skin Contact: Wash with soap and water.[1][5][6][7] Do not use alcohol or organic solvents, as they may increase skin permeation of the aryl halide.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent due to the potential for delayed pulmonary edema (common with halogenated irritants).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154575257, this compound.[1] Retrieved from [Link][1]

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews.[1] (Contextualizing oxetane reactivity and stability). Retrieved from [Link][1]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.[1] (Data on metabolic stability and hydrolysis risks). Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.